2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid

Description

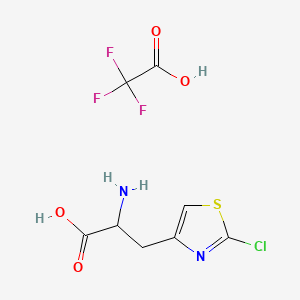

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid (TFA) is a synthetic amino acid derivative characterized by a chloro-substituted thiazole ring at the β-position of the propanoic acid backbone. The trifluoroacetic acid acts as a counterion, enhancing solubility and stability.

Properties

Molecular Formula |

C8H8ClF3N2O4S |

|---|---|

Molecular Weight |

320.67 g/mol |

IUPAC Name |

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H7ClN2O2S.C2HF3O2/c7-6-9-3(2-12-6)1-4(8)5(10)11;3-2(4,5)1(6)7/h2,4H,1,8H2,(H,10,11);(H,6,7) |

InChI Key |

HVRQFMKIOUFCJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)Cl)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Thiourea and α-Haloketone Derivatives

A common synthetic route to 2-amino-thiazole derivatives involves the reaction of thiourea with α-haloketones or α-haloesters to form the thiazole ring system. For example, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate reacts with thiourea to yield ethyl (2-aminothiazol-4-yl)acetate intermediates, which can be hydrolyzed to the corresponding amino acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiourea + ethyl 4-chloroacetoacetate | Formation of ethyl (2-amino-1,3-thiazol-4-yl)acetate hydrochloride salt |

| 2 | Neutralization and hydrolysis | Conversion to free 2-amino-thiazol-4-yl acetic acid |

| 3 | Control of temperature (5–30 °C) and solvent (chlorohydrocarbon, e.g., methylene chloride) | Optimizes yield and purity |

This method is well-documented for producing 2-aminothiazole derivatives with halogen substitutions on the thiazole ring.

Attachment of the 3-Amino Propanoic Acid Side Chain

The amino acid side chain is introduced by coupling the thiazole ring intermediate with amino acid derivatives or by direct synthesis from protected amino acid precursors. Protection and deprotection strategies are often employed to manage the amino and carboxyl groups during synthesis.

For example, the use of protected amino acid residues and subsequent deprotection yields the free amino acid form of the compound, which can then be converted into the trifluoroacetic acid salt for stability and purification.

Use of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid serves multiple roles:

- As a solvent or co-solvent during synthesis, particularly in peptide coupling or amino acid deprotection steps.

- As a counterion to form the trifluoroacetate salt of the amino acid, improving solubility and stability.

- As an acid catalyst in certain condensation or cyclization reactions.

The formation of the trifluoroacetic acid salt is typically achieved by treating the free amino acid with TFA under controlled conditions, often followed by crystallization or lyophilization to isolate the pure salt form.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Thiourea + ethyl 4-chloroacetoacetate, 5–30 °C, chlorohydrocarbon solvent | Ethyl (2-amino-3-(2-chloro-1,3-thiazol-4-yl))acetate hydrochloride |

| 2 | Hydrolysis | Aqueous base neutralization | Free amino acid derivative |

| 3 | Salt formation | Treatment with trifluoroacetic acid | 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid trifluoroacetate salt |

| 4 | Purification | Crystallization, filtration, chromatography | Pure compound |

Research Findings and Optimization Notes

- The use of chlorinated solvents such as methylene chloride during the ring closure step is critical to control reaction temperature and improve yield.

- Maintaining temperature between 5–30 °C during cyclization prevents side reactions and decomposition of intermediates.

- The trifluoroacetic acid salt form enhances compound stability, facilitating storage and handling, especially for pharmaceutical applications.

- Optical isomers may be separated or synthesized selectively, as the compound contains chiral centers; the biological activity can be highly dependent on stereochemistry.

- Alternative halogen substitutions (bromine, fluorine) have been explored, but chlorine substitution at the 2-position of the thiazole ring is preferred for certain biological activities.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Thiourea, ethyl 4-chloroacetoacetate, trifluoroacetic acid |

| Solvents | Chlorinated solvents (methylene chloride), ethanol, tetrahydrofuran |

| Temperature range | 5–30 °C during cyclization; up to 170 °C for some coupling reactions |

| Catalysts/Acids | Trifluoroacetic acid (TFA), acetic acid in some steps |

| Purification methods | Crystallization, silica gel chromatography |

| Yield | Moderate to good (e.g., 57% for intermediate steps) |

| Optical purity | Possible to obtain enantiomerically enriched forms |

The preparation of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid involves well-established synthetic organic chemistry techniques centered on thiazole ring formation from thiourea and halogenated ketones, followed by amino acid side chain introduction and salt formation with trifluoroacetic acid. The process requires careful control of reaction conditions, solvents, and purification steps to achieve high purity and yield. The compound’s synthesis is supported by multiple patent disclosures and research articles emphasizing its pharmaceutical relevance and the importance of stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a synthetic compound with a thiazole moiety and an amino acid structure [1, 3]. The presence of the thiazole ring contributes to its biological activity, particularly in pharmacological applications. The hydrochloride salt form can enhance its solubility in aqueous solutions, which is beneficial for various biological assays and applications.

Applications in Scientific Research

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has diverse applications, particularly in pharmaceutical research.

Potential as CDK2 Inhibitor Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties, neuroprotective effects, and anti-inflammatory capabilities .

Synthesis Several synthetic routes have been proposed for the preparation of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride:

- These methods allow for scalability and adaptability in synthesizing analogs with varying substituents on the thiazole ring or amino acid backbone.

- In an industrial setting, the synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield.

- The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.

Reactions

- Oxidation The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

- Reduction Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially yielding thiazolidines or alcohols.

- Substitution The chlorine atom on the thiazole ring can be substituted by various nucleophiles, such as amines or thiols, to create a range of derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The chloro substituent can enhance its lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

The compound’s structural uniqueness lies in its 2-chloro-1,3-thiazol-4-yl group. Below is a comparative analysis with key analogues:

Key Observations:

- Chloro-Thiazole vs.

- Tetrazine Derivatives : HAA9480 and HAA9490 incorporate tetrazine rings, enabling click chemistry applications absent in the target compound. However, the chloro-thiazole may offer superior bioactivity in antimicrobial or pesticidal contexts .

- Solubility : The TFA salt in the target compound and HAA9480/HAA9490 contrasts with the free acid form of the thiophene analogue, suggesting better aqueous compatibility for pharmaceutical formulations .

Functional and Pharmacological Comparisons

- This highlights the role of heterocycle electronics in enzyme interactions .

- Bioorthogonal Applications : Tetrazine-modified analogues (e.g., HAA9480) are prioritized for in vivo labeling due to their rapid cycloaddition kinetics, whereas the chloro-thiazole compound may be more suited for target-specific drug design .

- Agrochemical Potential: Chloro-thiazole derivatives are prevalent in pesticides (e.g., thiamethoxam), suggesting the target compound could be a candidate for agrochemical development, unlike the tetrazine or thiophene variants .

Stability and Reactivity

- The electron-withdrawing chloro group on the thiazole ring increases acid stability compared to methyl or azido substituents in other analogues.

- The TFA salt form reduces aggregation in polar solvents, a critical advantage over non-salt forms in synthetic workflows .

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, thiazole rings are constructed via cyclization of thiourea derivatives with α-halo ketones. A key step includes refluxing thiourea intermediates (e.g., 1a) with chlorinated reagents (e.g., 3-氯戊烷-2,4-二酮) in acetone, followed by aqueous workup, sodium acetate neutralization, and crystallization (e.g., 65% yield for compound 23) . Solvent choice (e.g., DMSO or ethanol) and reaction time (12–18 hours) are critical for purity.

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., thiazole protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹ for carboxylic acids) .

- Elemental Analysis : Validate purity (>95% for most derivatives, as in compound 24) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in thiazole-ring formation?

- Methodological Answer : Systematic variation of parameters is required:

- Temperature : Higher reflux temperatures (e.g., 80°C vs. 60°C) may accelerate cyclization but risk decomposition.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in thiazole synthesis .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification. Contradictions in reported yields (e.g., 50–80%) highlight the need for condition-specific optimization .

Q. What strategies are used to design analogues for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the thiazole’s 2-chloro group (e.g., replace with Br, F, or methyl) to assess electronic effects on bioactivity .

- Backbone Modifications : Introduce fluorinated aryl groups (e.g., 4-fluoro-3-(trifluoromethyl)phenyl) to enhance metabolic stability .

- Table : Comparison of Analogues’ Biological Activity

| Compound | Substituent | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 3a | H | 12.5 | Baseline |

| 3b | Br | 8.2 | Improved potency |

| 3c | Cl | 10.1 | Moderate activity |

| 3d | F | 6.7 | Optimal lipophilicity |

| Data adapted from antimycobacterial screening studies . |

Q. How are data contradictions in spectroscopic analysis addressed?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from:

- Tautomerism : Thiazole derivatives can exhibit keto-enol tautomerism, resolved via variable-temperature NMR .

- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for reanalysis .

- Isomerism : Assign stereochemistry via X-ray crystallography (e.g., compound 25’s Z-configuration confirmed by single-crystal analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.